molecular formula C18H17N3O3 B11014473 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014473
M. Wt: 323.3 g/mol
InChI Key: SXQFDORXGHWNAY-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, an indole moiety, and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with an indole derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the furan ring and pyrrolidine core contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-N-(1H-indol-3-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a different position of the indole moiety.

    1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-2-carboxamide: Variation in the position of the carboxamide group.

    1-(furan-3-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide: Different position of the furan ring.

Uniqueness

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a furan ring, indole moiety, and pyrrolidine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c22-17-9-12(10-21(17)11-13-3-2-8-24-13)18(23)20-16-5-1-4-15-14(16)6-7-19-15/h1-8,12,19H,9-11H2,(H,20,23)

InChI Key

SXQFDORXGHWNAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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